molecular formula C8H5BrN2O B6253993 3-amino-6-bromo-1H-isoindol-1-one CAS No. 127511-03-9

3-amino-6-bromo-1H-isoindol-1-one

Cat. No. B6253993
CAS RN: 127511-03-9
M. Wt: 225
InChI Key:
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Description

3-Amino-6-bromo-1H-isoindol-1-one, also known as AIBN, is an organic compound that is widely used in organic synthesis. AIBN is a white crystalline solid with a molecular weight of 218.02 g/mol and a melting point of 108-110°C. It is soluble in organic solvents and is used as a radical initiator in a variety of organic reactions. AIBN is a versatile reagent with a wide range of applications in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and natural products.

Mechanism of Action

3-amino-6-bromo-1H-isoindol-1-one is a radical initiator, which means that it can initiate a radical reaction. This compound initiates the reaction by abstracting a hydrogen atom from the substrate, forming a radical which can then react with another molecule to form a new product.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, compounds synthesized using this compound may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

3-amino-6-bromo-1H-isoindol-1-one has several advantages for use in laboratory experiments. It is a stable and non-toxic compound, and it is relatively inexpensive. This compound is also a versatile reagent, and can be used in a variety of organic reactions. However, this compound is sensitive to light and must be stored in a dark place.

Future Directions

1. 3-amino-6-bromo-1H-isoindol-1-one can be used in the synthesis of novel compounds, such as polymers, pharmaceuticals, and natural products.
2. This compound can be used in the synthesis of chiral compounds, such as amino acids and peptides.
3. This compound can be used in the synthesis of heterocyclic compounds.
4. This compound can be used in the synthesis of polymers, such as polyacrylates and polystyrenes.
5. This compound can be used in the synthesis of polymers with high molecular weights.
6. This compound can be used in the synthesis of polymers with tailored properties.
7. This compound can be used in the synthesis of polymers with novel functionalities.
8. This compound can be used in the synthesis of polymers with improved mechanical properties.
9. This compound can be used in the synthesis of polymers with improved thermal and chemical stability.
10. This compound can be used in the synthesis of polymers with improved biocompatibility.

Synthesis Methods

3-amino-6-bromo-1H-isoindol-1-one is synthesized by the reaction of 3-bromo-1-chloro-1H-isoindole with sodium amide in liquid ammonia. The reaction is carried out at room temperature and the product is then isolated by precipitation in methanol.

Scientific Research Applications

3-amino-6-bromo-1H-isoindol-1-one has been used in a wide range of scientific research applications, including the synthesis of polymers, pharmaceuticals, and natural products. This compound has also been used in the synthesis of chiral compounds, such as amino acids and peptides, as well as in the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of polymers, such as polyacrylates and polystyrenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-bromo-1H-isoindol-1-one involves the bromination of 3-amino-1H-isoindol-1-one followed by oxidation of the resulting 3-amino-6-bromo-1H-isoindol-1-ol.", "Starting Materials": [ "3-amino-1H-isoindol-1-one", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-amino-1H-isoindol-1-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until a yellow color persists.", "Step 3: Add sodium hydroxide to the solution to neutralize the excess bromine.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the product in acetic acid and add hydrogen peroxide dropwise while stirring at room temperature until a yellow color persists.", "Step 6: Heat the solution to reflux for 2 hours.", "Step 7: Cool the solution and extract the product with ethyl acetate.", "Step 8: Dry the product over anhydrous sodium sulfate and recrystallize from ethanol to obtain 3-amino-6-bromo-1H-isoindol-1-one." ] }

CAS RN

127511-03-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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